molecular formula C20H17FN2O3 B11499827 Chromen-2-one, 3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-

Chromen-2-one, 3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-

Cat. No.: B11499827
M. Wt: 352.4 g/mol
InChI Key: HNBCBRVODTYENQ-UHFFFAOYSA-N
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Description

3-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-2H-chromen-2-one: is a complex organic compound that combines a piperazine ring with a fluorophenyl group and a chromenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-2H-chromen-2-one typically involves multiple steps. One common method includes the reaction of 2-fluorophenylpiperazine with a chromenone derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies, helping to elucidate the mechanisms of enzyme-substrate interactions .

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests potential activity as an anti-inflammatory or anticancer agent .

Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers and advanced materials .

Mechanism of Action

The mechanism of action of 3-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-2H-chromen-2-one involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: The presence of the chromenone moiety in 3-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-2H-chromen-2-one distinguishes it from other similar compounds. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C20H17FN2O3

Molecular Weight

352.4 g/mol

IUPAC Name

3-[4-(2-fluorophenyl)piperazine-1-carbonyl]chromen-2-one

InChI

InChI=1S/C20H17FN2O3/c21-16-6-2-3-7-17(16)22-9-11-23(12-10-22)19(24)15-13-14-5-1-4-8-18(14)26-20(15)25/h1-8,13H,9-12H2

InChI Key

HNBCBRVODTYENQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC4=CC=CC=C4OC3=O

Origin of Product

United States

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